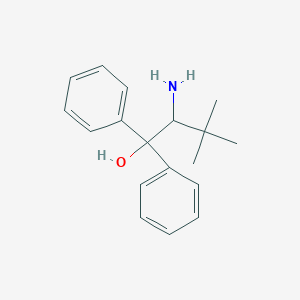

2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol

CAS No.:

Cat. No.: VC18576461

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23NO |

|---|---|

| Molecular Weight | 269.4 g/mol |

| IUPAC Name | 2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol |

| Standard InChI | InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3 |

| Standard InChI Key | HZIHDWNOPKIOCK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure features a butanol backbone substituted with two phenyl groups at the 1-position, a dimethyl group at the 3-position, and an amino group at the 2-position. This arrangement creates a sterically congested environment around the chiral center, influencing its reactivity and enantioselectivity. The (S)-(-)-enantiomer (CAS 144054-70-6) and (R)-enantiomer (CAS 218800-31-8) exhibit distinct stereochemical behaviors critical for applications in asymmetric synthesis .

Table 1: Key Molecular Identifiers

Physical and Spectroscopic Characteristics

The compound typically exists as a crystalline solid at room temperature, with a melting point reported near 134°C . Its optical activity, quantified by specific rotation values, underscores its enantiomeric purity, which is pivotal for catalytic applications. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic N-H and O-H stretches at 3350–3300 cm and 3500–3200 cm, respectively, while nuclear magnetic resonance (NMR) spectra display distinct phenyl proton resonances at 7.2–7.4 ppm .

Synthesis and Stereochemical Control

Multi-Step Synthetic Pathways

Synthesis of 2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol often begins with a Grignard reaction between phenylmagnesium bromide and a ketone precursor, followed by aminolysis to introduce the nitrogen moiety. For example, the (S)-(-)-enantiomer is synthesized via asymmetric catalysis using chiral auxiliaries, achieving enantiomeric excess (ee) values exceeding 98% .

Table 2: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Grignard Addition | PhMgBr, THF, 0°C → RT | 75% |

| 2 | Aminolysis | NH, MeOH, reflux | 62% |

| 3 | Chiral Resolution | (S)-Binaphthol, hexane/EtOAc | 98% ee |

Challenges in Stereoselective Synthesis

The steric bulk of the phenyl and dimethyl groups complicates the formation of the desired stereoisomer. Kinetic resolution and dynamic kinetic asymmetric transformation (DYKAT) strategies have been employed to enhance selectivity, leveraging the compound’s rigid conformation to favor one enantiomer .

Applications in Asymmetric Catalysis

Ligand Design for Transition Metal Catalysts

The amino alcohol moiety in 2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol facilitates its use as a chiral ligand. In cobalt-catalyzed hydroboration reactions, it induces enantioselectivity exceeding 90% ee for the production of secondary alcohols, a critical step in synthesizing pharmaceuticals like β-blockers .

Mechanistic Insights

Density functional theory (DFT) studies reveal that the ligand’s phenyl groups stabilize transition states through π-π interactions, while the amino group coordinates to the metal center, lowering activation energy. This dual role enhances reaction rates and selectivity .

Stereochemical Significance

Enantiomer-Specific Activity

The (S)-(-)-enantiomer demonstrates superior efficacy in catalysis compared to its (R)-counterpart, attributed to optimal spatial arrangement for substrate binding. This enantiomeric divergence underscores the importance of chiral resolution techniques in industrial processes .

Impact on Material Science

Beyond catalysis, the compound’s chiral nature has been explored in liquid crystal design, where its ability to induce helical phases enhances electro-optical properties in display technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume